Cas no 2680840-15-5 (tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate)

tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680840-15-5
- tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate
- EN300-28300316
- tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate
-
- インチ: 1S/C17H20N2O5S/c1-17(2,3)24-16(20)19-12-4-6-13(7-5-12)23-14-8-10-15(11-9-14)25(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22)
- InChIKey: VPXXLKAMZAVTOF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC(=CC=1)NC(=O)OC(C)(C)C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.10929292g/mol
- どういたいしつりょう: 364.10929292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 116Ų
tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300316-0.05g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
Enamine | EN300-28300316-0.5g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
Enamine | EN300-28300316-1.0g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
Enamine | EN300-28300316-5.0g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
Enamine | EN300-28300316-2.5g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-28300316-10.0g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
Enamine | EN300-28300316-0.25g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
Enamine | EN300-28300316-0.1g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
Enamine | EN300-28300316-10g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 10g |
$3131.0 | 2023-09-07 | ||
Enamine | EN300-28300316-1g |
tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |
2680840-15-5 | 1g |
$728.0 | 2023-09-07 |
tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate (CAS No. 2680840-15-5)
Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate, a compound with the CAS number 2680840-15-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly the tert-butyl group and the N-4-(4-sulfamoylphenoxy)phenylcarbamate moiety, contribute to its unique chemical properties and biological activities.
The synthesis and characterization of Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate have been subjects of extensive research in recent years. The tert-butyl group, known for its steric hindrance and stability, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly valuable in the design of enzyme inhibitors and other pharmacologically active molecules where precise control over molecular interactions is essential.
The presence of the sulfamoyl group in the 4-position of the phenoxy ring introduces a polar and acidic character to the molecule, enhancing its solubility and interaction with biological targets. This structural element has been widely utilized in the development of sulfonamide-based drugs, which are known for their broad spectrum of biological activities. The carbamate linkage further contributes to the compound's versatility, allowing for modifications that can fine-tune its pharmacokinetic properties.
Recent studies have highlighted the potential of Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate as a lead compound in the development of novel therapeutic agents. Research has demonstrated its efficacy in inhibiting specific enzymes and pathways associated with various diseases. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity is particularly significant given the critical role these enzymes play in cell signaling and proliferation.
The pharmaceutical industry has shown increasing interest in developing small-molecule inhibitors for kinases due to their therapeutic potential. Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate has been identified as a promising candidate for further investigation due to its unique structural features and preliminary biological activity. The tert-butyl group helps stabilize the molecule during metabolic processes, while the sulfamoyl and carbamate groups enhance binding affinity to target proteins.
In addition to its potential as an anti-cancer agent, Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and cardiovascular disorders. The sulfamoyl group, in particular, has been shown to interact with inflammatory mediators, potentially reducing inflammation by modulating signaling pathways involved in immune responses.
The synthesis of Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity.
The pharmacological evaluation of Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising binding affinities to target enzymes, suggesting that this compound may be a potent inhibitor. In vivo studies have further supported these findings by demonstrating favorable pharmacokinetic profiles and reduced toxicity at therapeutic doses.
The development of new pharmaceuticals is often hampered by issues such as poor solubility, rapid metabolism, or off-target effects. The structural design of Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate addresses some of these challenges through strategic placement of functional groups that enhance solubility and reduce metabolic degradation. Additionally, computational modeling techniques have been used to predict binding interactions between this compound and its target proteins, providing valuable insights into its mechanism of action.
The future prospects for Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate are promising, with ongoing research aimed at optimizing its pharmacological properties further. Efforts are underway to develop derivatives with improved efficacy and reduced side effects through structure-activity relationship studies. These studies will help identify key structural features responsible for biological activity and guide the design of next-generation compounds.
In conclusion, Tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate (CAS No. 2680840-15-5) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with promising preliminary biological activity, make it a valuable lead compound for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for contributing to the development of novel therapeutic agents.
2680840-15-5 (tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate) 関連製品
- 1806265-51-9(2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine)
- 2228792-23-0(1-1-(1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine)
- 2418650-67-4(5-(Azidomethyl)-3-formyl-2-methylphenyl sulfurofluoridate)
- 2751620-63-8(1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione)
- 17106-08-0(3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid)
- 2229108-24-9(2-methoxy-5-(nitromethyl)-1,3-thiazole)
- 1329809-21-3(rac Guaifenesin-d5 Cyclic Carbonate)
- 1099656-48-0(rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol)
- 2199320-10-8(1-(cyclopropylmethoxy)-4-methylphthalazine)
- 1519211-49-4(1-3-(oxolan-2-yl)propyl-1H-1,2,3-triazol-4-amine)



